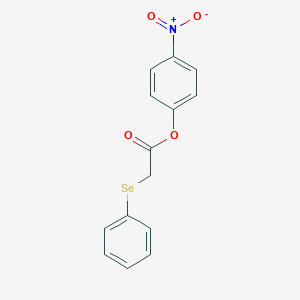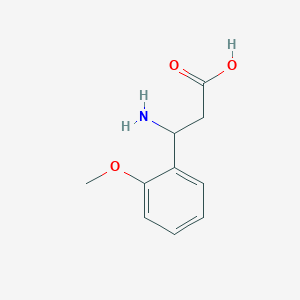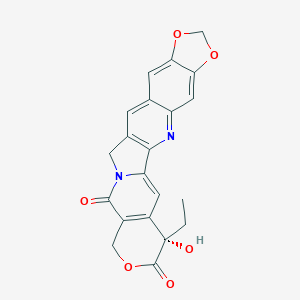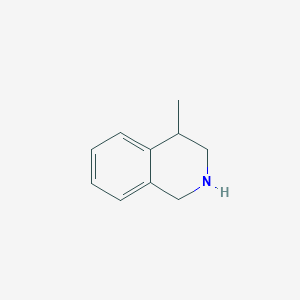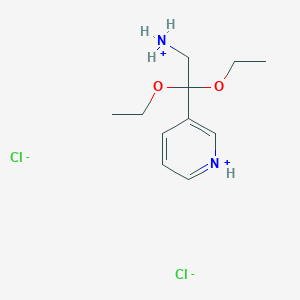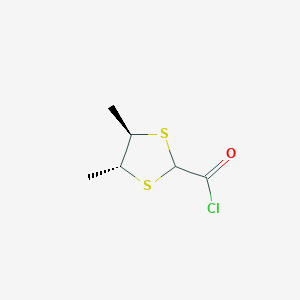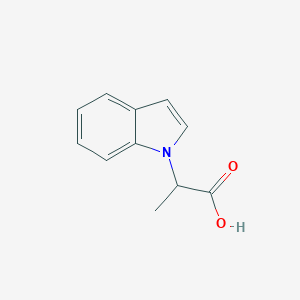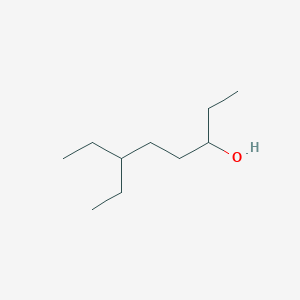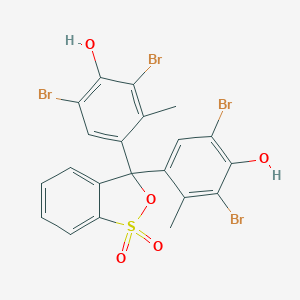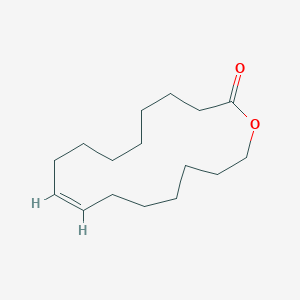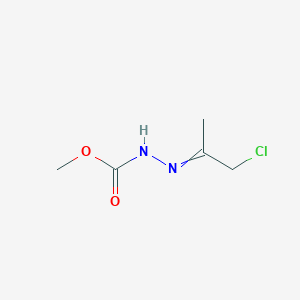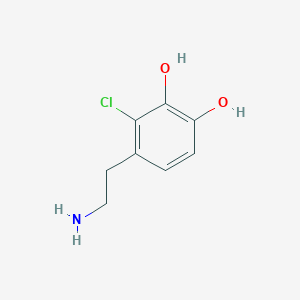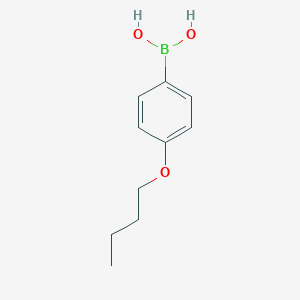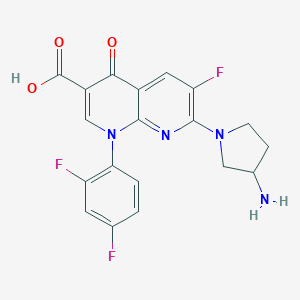
1,6,7-Trimethylpteridin-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,7-Trimethylpteridin-4-imine (TMP) is a naturally occurring compound found in various plant species, including Mucuna pruriens, commonly known as velvet bean. TMP has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,6,7-Trimethylpteridin-4-imine is not fully understood, but it is thought to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 1,6,7-Trimethylpteridin-4-imine may increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, further reducing oxidative damage.
Biochemische Und Physiologische Effekte
1,6,7-Trimethylpteridin-4-imine has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 1,6,7-Trimethylpteridin-4-imine has been shown to increase mitochondrial function and reduce oxidative damage to DNA and proteins. Additionally, 1,6,7-Trimethylpteridin-4-imine has been shown to have neuroprotective effects, increasing dopamine levels in the brain and protecting against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,6,7-Trimethylpteridin-4-imine in lab experiments is its potent antioxidant activity, which can help reduce oxidative stress and damage to cells. Additionally, 1,6,7-Trimethylpteridin-4-imine is a naturally occurring compound, making it a potentially safer alternative to synthetic antioxidants. However, one limitation of using 1,6,7-Trimethylpteridin-4-imine in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1,6,7-Trimethylpteridin-4-imine. One area of interest is its potential for the treatment of Parkinson's disease, given its ability to increase dopamine levels in the brain. Additionally, further research is needed to fully understand the mechanism of action of 1,6,7-Trimethylpteridin-4-imine and its potential applications in other areas of medicine, such as the treatment of chronic pain and inflammation. Finally, research on the synthesis of 1,6,7-Trimethylpteridin-4-imine and its derivatives may lead to the development of more potent and effective antioxidant compounds.
Synthesemethoden
1,6,7-Trimethylpteridin-4-imine can be synthesized via a multi-step process starting from 2,4,5-trimethylpyridine. The first step involves the oxidation of 2,4,5-trimethylpyridine to 2,4,5-trimethylpyridine N-oxide using hydrogen peroxide and acetic acid. The N-oxide is then reduced to 1,6,7-Trimethylpteridin-4-imine using sodium borohydride and acetic acid.
Wissenschaftliche Forschungsanwendungen
1,6,7-Trimethylpteridin-4-imine has been extensively studied for its potential therapeutic applications, particularly for its neuroprotective and antioxidant properties. Studies have shown that 1,6,7-Trimethylpteridin-4-imine can increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, 1,6,7-Trimethylpteridin-4-imine has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
CAS-Nummer |
102236-40-8 |
|---|---|
Produktname |
1,6,7-Trimethylpteridin-4-imine |
Molekularformel |
C9H11N5 |
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
1,6,7-trimethylpteridin-4-imine |
InChI |
InChI=1S/C9H11N5/c1-5-6(2)13-9-7(12-5)8(10)11-4-14(9)3/h4,10H,1-3H3 |
InChI-Schlüssel |
NDBXGHSBNSJMBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=N)N=CN2C)C |
Kanonische SMILES |
CC1=C(N=C2C(=N1)C(=N)N=CN2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



